molecular formula C17H13Br2NO4 B2428854 ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate CAS No. 125365-59-5

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate

Cat. No.: B2428854
CAS No.: 125365-59-5
M. Wt: 455.102
InChI Key: DRQWUEGKSGOGBC-UHFFFAOYSA-N
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Description

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Indole derivatives are a significant area of study due to their prevalence in natural products and drugs .

Preparation Methods

Chemical Reactions Analysis

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2NO4/c1-3-24-17(23)13-11(7-18)20(2)14-12(13)10-6-8(19)4-5-9(10)15(21)16(14)22/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWUEGKSGOGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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